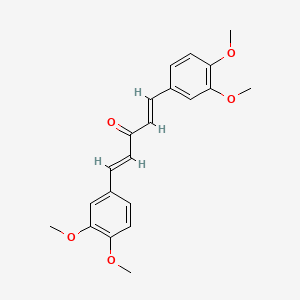

1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

Description

Contextualizing Pentadienone Frameworks in Contemporary Chemical Research

Pentadienone frameworks, particularly the 1,5-diaryl-1,4-pentadien-3-one skeleton, are recognized as privileged structures in medicinal chemistry. nih.gov These frameworks are essentially open-chain analogues of curcumin (B1669340), a natural product known for its wide range of biological activities. The α,β-unsaturated ketone moiety within the pentadienone structure is a key feature, rendering the molecule susceptible to Michael addition reactions, which is often implicated in its biological mechanism of action. nih.gov Contemporary research continues to explore the synthesis of novel pentadienone derivatives to modulate their electronic and steric properties, thereby fine-tuning their reactivity and potential therapeutic applications.

Significance of Diarylpentadienone Derivatives in Synthetic and Applied Chemistry

Diarylpentadienone derivatives, including 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, hold considerable significance in both synthetic and applied chemistry. Synthetically, they are readily accessible through the Claisen-Schmidt condensation, a robust and versatile reaction between an aromatic aldehyde and a ketone. This straightforward synthesis allows for the generation of a diverse library of derivatives with various substituents on the aromatic rings.

In applied chemistry, these compounds are investigated for a wide array of potential uses. A significant body of research has focused on their potential as antineoplastic agents. nih.govnih.govnih.gov The structural similarity to curcumin has prompted extensive investigation into their cytotoxic effects against various cancer cell lines. nih.govnih.gov The 1,5-diaryl-3-oxo-1,4-pentadienyl group is considered a key pharmacophore that can interact with multiple cellular targets. nih.gov Furthermore, the methoxy (B1213986) groups on the phenyl rings, as seen in the subject compound, can enhance the lipophilicity and metabolic stability of the molecule compared to their hydroxylated counterparts.

Research Rationale and Scope of Academic Investigation for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

The academic investigation into 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is driven by several key factors. As a curcumin analogue, it is part of a broader effort to develop more stable and potent therapeutic agents. The 3,4-dimethoxy substitution pattern is of particular interest as it is found in numerous natural products with established biological activity. The methoxy groups can influence the molecule's conformation, electronic distribution, and ability to participate in hydrogen bonding, all of which can impact its interaction with biological targets.

The primary scope of academic investigation for this compound and its close relatives revolves around its synthesis, characterization, and evaluation of its biological properties, particularly its potential as an anticancer agent. nih.govnih.gov Research has explored the cytotoxic activity of similar diarylpentadienones against a range of human tumor cell lines, including lung, melanoma, breast, colon, renal, ovarian, and prostate cancers. nih.gov Studies on closely related compounds have demonstrated tumor-selective toxicity, being more potent against cancer cells than non-malignant cells. nih.gov Therefore, the investigation of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is a logical step in the systematic exploration of the structure-activity relationships within the diarylpentadienone class, with the ultimate goal of identifying new lead compounds for drug discovery.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.39 g/mol |

| Appearance | Yellow Crystalline Solid |

| CAS Number | 38552-39-5 |

Synthetic Overview

The primary method for the synthesis of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of two equivalents of 3,4-dimethoxybenzaldehyde (B141060) with one equivalent of acetone.

Reaction Scheme:

2 x (3,4-dimethoxybenzaldehyde) + Acetone --(Base)--> 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone + 2 x H₂O

Spectroscopic Data of a Closely Related Compound: 1,5-Bis(4'-methoxyphenyl)-1,4-pentadien-3-one

| ¹H NMR Data (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Alkene Protons | 7.73 | Doublet | 16.0 | H-1/H-5 |

| 6.90 | Doublet | 16.4 | H-2/H-4 | |

| Aromatic Protons | 7.57 | Doublet | 8.9 | H-2'/H-6' |

| 6.90 | Doublet | 8.6 | H-3'/H-5' |

The magnitude of the coupling constants for the alkene protons confirms the (E,E)-geometry of the double bonds. blogspot.com

Properties

IUPAC Name |

(1E,4E)-1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3/b9-5+,10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWQOPHMYRXMLL-NXZHAISVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Insights

Established Synthetic Routes for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

The primary and most well-established method for synthesizing 1,5-diaryl-1,4-pentadien-3-ones is the Claisen-Schmidt condensation, a specific type of crossed aldol condensation. wikipedia.org This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens with a ketone that possesses them.

The classical synthesis of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone involves a base-catalyzed Claisen-Schmidt condensation between two equivalents of 3,4-dimethoxybenzaldehyde (B141060) and one equivalent of acetone. chemspider.combeyondbenign.org Common bases used for this reaction include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a hydroalcoholic medium, such as an ethanol-water mixture. chemspider.com

The mechanism proceeds in several steps:

Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from acetone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a 3,4-dimethoxybenzaldehyde molecule. This results in the formation of a β-hydroxy ketone intermediate.

Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield an α,β-unsaturated ketone. This step is driven by the formation of a stable, conjugated system.

Second Condensation: The process repeats on the other side of the acetone molecule. The methyl group of the newly formed α,β-unsaturated ketone is deprotonated to form another enolate, which then attacks a second molecule of 3,4-dimethoxybenzaldehyde.

Final Product: A subsequent dehydration step yields the final product, 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, typically as a stable E,E-isomer. azom.com

The reaction is generally carried out at room temperature with stirring, and the product, being a solid, often precipitates from the reaction mixture and can be easily collected by filtration. chemspider.com

To improve the efficiency, selectivity, and environmental footprint of the synthesis, researchers have explored advanced catalytic systems and optimized reaction conditions.

Modern synthetic approaches employ catalysts that can enhance reaction rates and yields under milder conditions. p-Dodecylbenzenesulfonic acid (DBSA) is an example of a Brønsted acid-surfactant catalyst that can be effective in various organic transformations. researchgate.net DBSA possesses both a hydrophilic sulfonic acid head and a long hydrophobic alkyl tail, allowing it to act as a phase-transfer catalyst or emulsifier in aqueous media. researchgate.net

In the context of an aldol-type condensation, DBSA can perform a dual role:

Acid Catalysis: The sulfonic acid group can protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and activating it for nucleophilic attack by the ketone enol.

Surfactant Action: By forming micelles in water, DBSA can bring the organic reactants (aldehyde and ketone) into close proximity, increasing the effective concentration and overcoming solubility issues, thus accelerating the reaction rate. researchgate.net

This approach offers a greener alternative to traditional methods that often rely on organic solvents.

The optimization of reaction environments has focused on reducing the reliance on volatile organic solvents and decreasing energy consumption.

Aqueous Media and Solvent-Free Conditions: Performing the Claisen-Schmidt condensation in water or under solvent-free ("grinding") conditions represents a significant green chemistry improvement. colab.wsnih.gov Solvent-free methods, often using a solid base like NaOH and grinding the reactants together, can lead to quantitative yields in very short reaction times. nih.gov

Ultrasound Irradiation: The use of ultrasound as an alternative energy source has proven highly effective for synthesizing curcumin (B1669340) analogs and other diarylpentanoids. ui.ac.idnih.gov Ultrasonic waves create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high-pressure and high-temperature spots. colab.ws This effect enhances mass transfer and dramatically accelerates the reaction rate, leading to:

Significantly reduced reaction times (from hours to minutes).

Improved product yields, often in the range of 81-94%. nih.govtandfonline.com

The ability to conduct reactions at lower bulk temperatures and often under solvent-free conditions. aip.org

Advanced Catalytic Systems and Reaction Environment Optimization

Comparative Analysis of Synthetic Efficiency, Yield, and Atom Economy

2 C₉H₁₀O₃ (3,4-dimethoxybenzaldehyde) + C₃H₆O (Acetone) → C₂₁H₂₂O₅ (Product) + 2 H₂O (Water)

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. jocpr.comprimescholars.com The calculation is:

Molecular Weight of 3,4-dimethoxybenzaldehyde: 166.17 g/mol

Molecular Weight of Acetone: 58.08 g/mol

Molecular Weight of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone: 354.39 g/mol

Molecular Weight of Water: 18.02 g/mol

Total Mass of Reactants: (2 * 166.17) + 58.08 = 390.42 g/mol Percent Atom Economy: (354.39 / 390.42) * 100 = 90.8%

The high atom economy is characteristic of condensation reactions where the only byproduct is a small molecule like water. rsc.org

The following interactive table compares various synthetic methodologies:

| Methodology | Catalyst | Solvent | Conditions | Typical Reaction Time | Typical Yield | Key Advantages |

| Traditional Aldol | NaOH / KOH | Ethanol/Water | Stirring at RT | 2 - 4 hours | 70 - 95% | Simple, well-established |

| DBSA-Catalyzed | p-Dodecylbenzenesulfonic acid | Water / Solvent-free | Stirring | 1 - 3 hours | High (reported for similar reactions) | Mild conditions, potential for catalyst recycling, green solvent |

| Ultrasound-Assisted | NaOH / KOH | Solvent-free / Water | Sonication | 5 - 30 minutes | 80 - 95% | Drastically reduced time, high yields, energy efficient |

| Grinding (Solvent-Free) | Solid NaOH | None | Mortar and Pestle | 5 - 15 minutes | >95% | Extremely fast, minimal waste, simple work-up |

Green Chemistry Considerations in Synthetic Design and Process Optimization

The synthesis of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone via aldol condensation aligns well with several principles of green chemistry. sciepub.com

Atom Economy: As calculated, the reaction has a high theoretical atom economy of 90.8%, minimizing waste at the atomic level. rsc.org

Safer Solvents and Auxiliaries: Modern approaches have moved towards eliminating volatile organic solvents like ethanol in favor of water or entirely solvent-free conditions. beyondbenign.orgscribd.com This reduces environmental impact and operational hazards.

Catalysis: The use of catalytic amounts of base (e.g., 20 mol% NaOH in grinding methods) or recyclable catalysts like DBSA is superior to stoichiometric reagents, reducing waste generation. researchgate.netnih.gov

Prevention: The high yields and high atom economy mean that less waste is generated, which is a primary goal of green chemistry. sciepub.com

Optimized processes, such as the solvent-free grinding method or ultrasound-assisted synthesis in water, represent highly efficient and environmentally responsible routes to produce 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone. colab.ws

Mechanistic Pathways Governing the Formation of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

The synthesis of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is predominantly achieved through the Claisen-Schmidt condensation. This reaction is a variant of the crossed aldol condensation, which involves the reaction of a ketone containing α-hydrogens with an aromatic aldehyde that lacks α-hydrogens. In this specific synthesis, acetone serves as the enolizable ketone, while 3,4-dimethoxybenzaldehyde (veratraldehyde) is the non-enolizable aromatic aldehyde. The condensation can be catalyzed by either a base or an acid, with base-catalyzed pathways being more commonly employed.

Base-Catalyzed Mechanism

The base-catalyzed Claisen-Schmidt condensation is the most frequent and efficient method for synthesizing 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone. The mechanism proceeds through a series of sequential aldol addition and dehydration steps.

Enolate Formation: The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base, typically a hydroxide ion (OH⁻) from sodium hydroxide or potassium hydroxide. This acid-base reaction forms a resonance-stabilized enolate ion, which is a potent nucleophile.

First Aldol Addition: The nucleophilic acetone enolate attacks the electrophilic carbonyl carbon of the first molecule of 3,4-dimethoxybenzaldehyde. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone intermediate, specifically 4-hydroxy-4-(3,4-dimethoxyphenyl)-2-butanone.

First Dehydration: This β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. The base removes a second, more acidic α-hydrogen, creating another enolate. The subsequent elimination of the hydroxide group forms a stable, conjugated α,β-unsaturated ketone, 4-(3,4-dimethoxyphenyl)-3-buten-2-one. This dehydration step is rapid because the resulting double bond is conjugated with both the aromatic ring and the carbonyl group. The elimination under basic conditions typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.

Second Condensation Sequence: The entire process is repeated on the other side of the ketone. A base removes a proton from the terminal methyl group of the 4-(3,4-dimethoxyphenyl)-3-buten-2-one intermediate to form a new enolate. This enolate then attacks a second molecule of 3,4-dimethoxybenzaldehyde. A subsequent aldol addition and dehydration sequence yields the final product, 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, which is highly stabilized by its extensive π-conjugated system.

The table below summarizes typical conditions used in the base-catalyzed synthesis of diarylpentadienones.

| Catalyst | Solvent(s) | Temperature | Duration | Yield | Reference |

| NaOH | Ethanol/Water | Room Temp. | 20 min - 5 hrs | Good to Excellent | |

| KOH | Ethanol | Room Temp. | Not Specified | Good | |

| Solid NaOH | Solvent-free (Grinding) | Room Temp. | 5 min | 98% | |

| MgFeAl-LDH | Solvent-free | 120 °C | 5 hrs | ~93% Conversion |

Acid-Catalyzed Mechanism

While less common, the synthesis can also be performed under acidic conditions. The mechanism differs significantly in the nature of the key intermediates.

Carbonyl Protonation and Enol Formation: The acid catalyst (e.g., H₃O⁺) first protonates the carbonyl oxygen of acetone. This protonation increases the acidity of the α-hydrogens, facilitating the formation of the enol tautomer, 2-propen-2-ol. Concurrently, the acid catalyst also protonates the carbonyl oxygen of 3,4-dimethoxybenzaldehyde, rendering its carbonyl carbon more electrophilic.

Nucleophilic Attack by Enol: The electron-rich double bond of the acetone enol acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the protonated 3,4-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a protonated β-hydroxy ketone intermediate.

Deprotonation and Dehydration: A base (e.g., water) deprotonates the carbonyl oxygen to yield the neutral β-hydroxy ketone. Under acidic conditions, the hydroxyl group is then protonated to form a good leaving group (H₂O). The subsequent elimination of water, often facilitated by the removal of an α-hydrogen by a weak base, generates the conjugated intermediate, 4-(3,4-dimethoxyphenyl)-3-buten-2-one.

Second Condensation Sequence: As with the base-catalyzed pathway, the reaction proceeds again on the opposite side of the intermediate. The carbonyl of the mono-condensation product is protonated, forms an enol, and attacks a second molecule of protonated 3,4-dimethoxybenzaldehyde, ultimately leading to 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone after a final dehydration step.

Spectroscopic and Advanced Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and olefinic protons. The protons on the aromatic rings typically appear in the downfield region, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. researchgate.netlibretexts.org The substitution pattern of the two methoxy (B1213986) groups at the 3 and 4 positions on the phenyl rings leads to specific splitting patterns for the remaining three aromatic protons.

The olefinic protons, which are part of the α,β-unsaturated system, are also found in the downfield region. The protons adjacent to the carbonyl group (H-2/H-4) and the protons adjacent to the aromatic rings (H-1/H-5) can be distinguished. blogspot.com Typically, these protons appear as doublets due to coupling with each other. The magnitude of the coupling constant (J-value) between these olefinic protons is crucial for determining the geometry of the double bonds. A large coupling constant, typically around 16 Hz, is indicative of a trans or (E)-configuration, which is generally the more stable isomer. blogspot.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Olefinic (H-1/H-5) | ~7.7 | Doublet (d) | ~16 |

| Olefinic (H-2/H-4) | ~6.9 | Doublet (d) | ~16 |

| Aromatic | 6.8 - 7.6 | Multiplet (m) | N/A |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides a complete map of the carbon framework of the molecule. The carbonyl carbon (C-3) of the ketone is the most deshielded, typically appearing far downfield in the range of 190 to 215 δ. libretexts.org For α,β-unsaturated ketones, this signal is found in the lower end of this range, around 190-200 δ. libretexts.org

The carbons of the aromatic rings absorb in the 120-150 ppm region. libretexts.org The carbons bearing the methoxy groups (C-3' and C-4') are shifted downfield due to the electron-donating effect of the oxygen atoms. The olefinic carbons (C-1/C-5 and C-2/C-4) also resonate in this region. The methoxy group carbons themselves are highly shielded and appear as sharp signals around 55-60 ppm. mdpi.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C-3) | 185 - 195 |

| Olefinic (C-1/C-5, C-2/C-4) | 120 - 145 |

| Aromatic | 110 - 155 |

| Methoxy (-OCH₃) | 55 - 60 |

NMR spectroscopy is instrumental in confirming the stereoisomerism of the pentadienone chain. As mentioned, the large coupling constant (~16 Hz) between the olefinic protons is strong evidence for the (E,E) configuration, which is the most thermodynamically stable and commonly synthesized isomer. blogspot.com

Solvent effects can induce changes in the chemical shifts of protons, particularly those near polar functional groups. unn.edu.ng When changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), protons closer to the polar carbonyl group may experience a downfield shift due to interactions with the solvent molecules. unn.edu.ng These solvent-induced shifts can provide further insights into the molecule's electronic structure and its interaction with its environment.

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone. The most diagnostic absorption band is that of the α,β-unsaturated ketone. Due to the conjugation of the carbonyl group with the two double bonds, the C=O stretching vibration is observed at a lower frequency (1666-1685 cm⁻¹) compared to a simple saturated ketone (around 1715 cm⁻¹). libretexts.orgorgchemboulder.com This shift is a hallmark of the extended π-system which weakens the C=O double bond character.

Other significant vibrational modes include the C=C stretching of the olefinic bonds, which typically appear in the 1600-1640 cm⁻¹ region. Aromatic C=C stretching vibrations are also expected in this area and slightly lower, from 1450-1600 cm⁻¹. The C-O stretching of the methoxy groups on the aromatic rings gives rise to strong bands, typically around 1250 cm⁻¹ and 1020 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| α,β-Unsaturated Ketone | C=O Stretch | 1666 - 1685 |

| Alkene | C=C Stretch | 1600 - 1640 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether | C-O Stretch | ~1250 and ~1020 |

| Olefinic/Aromatic | C-H Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugated system of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, which includes two phenyl rings, two carbon-carbon double bonds, and a carbonyl group, allows for the absorption of light in the near-UV or visible range. libretexts.orgpressbooks.pub

The absorption is primarily due to π → π* electronic transitions, where an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). usp.br The extended conjugation significantly lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to less conjugated systems. libretexts.orgpharmatutor.org For a closely related analog, 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, the maximum absorption wavelength (λmax) is observed around 357 nm. guidechem.com The presence of the four electron-donating methoxy groups in the target compound is expected to cause a further bathochromic shift.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pattern Analysis

Upon ionization, the molecular ion peak [M]+• would be expected. The fragmentation of analogous compounds, such as curcumin (B1669340), often involves cleavages at the β-positions relative to the carbonyl group, as well as cleavages within the pentadienone chain. A prominent fragmentation pathway for curcuminoids involves the loss of a substituted phenyl group or fragments thereof. nih.govnih.gov For 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, this could manifest as the loss of a 3,4-dimethoxyphenyl radical or a neutral 3,4-dimethoxybenzaldehyde (B141060) molecule.

Another anticipated fragmentation pathway is the cleavage of the bonds adjacent to the central carbonyl group, leading to the formation of resonance-stabilized acylium ions. Additionally, the methoxy groups on the phenyl rings can undergo cleavage, resulting in the loss of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O). The presence of the extended π-system in the pentadienone bridge would contribute to the stability of many of the resulting fragment ions.

Table 1: Plausible Mass Spectrometry Fragmentation for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

| Fragment Ion | Plausible Origin |

| [M]+• | Molecular Ion |

| [M - •CH3]+ | Loss of a methyl radical from a methoxy group |

| [M - CH2O]+ | Loss of formaldehyde from a methoxy group |

| [M - C9H9O2]• | Cleavage of the pentadienone chain |

| [C9H9O2]+ | 3,4-dimethoxyphenyl acylium ion |

| [C8H9O2]+ | 3,4-dimethoxybenzyl cation |

Solid-State Structural Analysis via X-ray Crystallography

Direct crystallographic data for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone could not be located. However, analysis of closely related bischalcone structures, such as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, provides a strong basis for understanding the likely solid-state conformation and packing of the title compound. nih.gov

The crystal packing of diarylpentanoids is often governed by a combination of van der Waals forces and weaker intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors, C—H⋯π interactions are frequently observed to play a significant role in stabilizing the crystal lattice. nih.gov These interactions typically involve a hydrogen atom from a C-H bond on one molecule interacting with the electron-rich π-system of an aromatic ring on an adjacent molecule. In the case of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, the aromatic protons and the protons of the pentadienone bridge could act as donors, while the π-systems of the 3,4-dimethoxyphenyl rings would serve as acceptors. Such interactions can lead to the formation of extended supramolecular architectures, such as chains or sheets. nih.gov

The conformation of the pentadienone bridge and the orientation of the attached diaryl moieties are key structural features. The double bonds within the pentadienone linker are typically in the more stable E-configuration. The conformation around the C—C single bonds of the pentadienone bridge can be either s-cis or s-trans. Studies on analogous bischalcones have revealed that both s-cis and s-trans conformations are possible, and in some cases, the molecule can adopt an unsymmetrical conformation with one s-cis and one s-trans arrangement. nih.gov

The dihedral angles between the phenyl rings and the plane of the pentadienone bridge are also critical. Steric hindrance between the ortho-hydrogens of the phenyl rings and the protons of the double bond can lead to a non-planar conformation, where the phenyl rings are twisted out of the plane of the pentadienone bridge. The specific dihedral angles will be influenced by the substitution pattern on the phenyl rings and the crystal packing forces. For example, in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, the torsion angles between the olefinic double bonds and the attached phenyl rings are relatively small, indicating near co-planarity. nih.gov

Table 2: Expected Conformational Parameters for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone (based on analogs)

| Parameter | Expected Conformation |

| Olefinic double bonds | (E,E)-configuration |

| C=C—C=O conformation | s-cis or s-trans |

| Dihedral angle (phenyl ring to pentadienone plane) | Non-zero, indicating a twisted conformation |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Crystal Engineering

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govrsc.org By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts.

The shape-indexed and curvedness maps derived from the Hirshfeld surface can further elucidate the nature of these interactions, for instance by highlighting the characteristic features of π-π stacking if present. By providing a detailed quantitative breakdown of intermolecular interactions, Hirshfeld surface analysis is an invaluable tool in crystal engineering, aiding in the understanding of why a particular crystal packing arrangement is adopted. nih.govrsc.org

Table 3: Predicted Major Intermolecular Contacts from Hirshfeld Surface Analysis for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

| Contact Type | Expected Contribution | Description |

| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules. |

| C···H/H···C | Significant | Corresponds to C—H⋯π interactions and other van der Waals contacts. |

| O···H/H···O | Moderate | Indicates the presence of weak C—H⋯O hydrogen bonds. |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structure and properties of molecules. These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial in determining a molecule's chemical reactivity and its electronic absorption properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For bis-chalcone derivatives, the HOMO is typically localized over the entire π-conjugated system, including the phenyl rings and the pentadienone backbone. The LUMO is also generally delocalized across this conjugated system. The presence of electron-donating groups, such as the methoxy (B1213986) groups in 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. This smaller energy gap suggests a higher propensity for intramolecular charge transfer upon photoexcitation.

Computational studies on related compounds, such as 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one, have been performed at the DFT level using the B3LYP/6-311++G(d,p) basis set to analyze the frontier molecular orbitals. researchgate.net Similar calculations for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone would provide specific values for its HOMO and LUMO energies. The frontier orbital distance is instrumental in characterizing the chemical reactivity and kinetic stability of the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Bis-Chalcone Analogue

| Molecular Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Note: The data presented is for a related Schiff base compound, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and serves as an illustrative example of the typical values obtained from such calculations. nih.gov A smaller HOMO-LUMO energy gap is indicative of high chemical reactivity, biological activity, and polarizability. nih.gov

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis absorption, fluorescence quantum yield)

TD-DFT calculations are particularly useful for predicting and interpreting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions between different molecular orbitals, it is possible to predict the wavelengths of maximum absorption (λmax). For 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, the primary absorption bands in the UV-Vis spectrum are expected to correspond to π → π* transitions within the extended conjugated system.

The position of the λmax is sensitive to the nature and position of substituents on the phenyl rings. The electron-donating methoxy groups in the 3 and 4 positions are expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 1,5-diphenylpenta-1,4-dien-3-one. This is due to the stabilization of the excited state through intramolecular charge transfer from the methoxy-substituted phenyl rings to the carbonyl group.

While fluorescence quantum yield is a property that is more challenging to predict with high accuracy through computation alone, theoretical calculations can provide insights into the radiative and non-radiative decay pathways from the excited state. Understanding the geometries of the ground and excited states, as well as the potential for intersystem crossing, can help in rationalizing the observed fluorescence behavior.

Table 2: Experimental Spectroscopic Data for a Related Bis-Chalcone

| Compound | λmax (nm) |

| (1E,4E)-1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one | 227 and 317 |

Note: This data is for a related bis-chalcone and illustrates the typical absorption maxima observed for this class of compounds. iucr.org

Conformational Analysis and Energy Minimization Studies of the Compound

The three-dimensional structure and conformational flexibility of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone are critical to its properties and interactions. Conformational analysis and energy minimization studies, typically performed using molecular mechanics or quantum chemical methods, can identify the most stable (lowest energy) conformations of the molecule.

The central pentadienone bridge can exist in different conformations due to rotation around the single bonds. The most common conformations for bis-chalcones are the s-cis and s-trans arrangements of the carbonyl group relative to the adjacent double bonds. The planarity of the molecule is also a key factor, with deviations from planarity affecting the extent of π-conjugation.

Crystal structure analysis of the parent compound, 1,5-Bis(3,4-Dimethoxyphenyl)penta-1,4-Dien-3-One, reveals specific conformational details in the solid state. amanote.com However, in solution, the molecule may exist as an equilibrium of different conformers. Computational energy minimization studies can map the potential energy surface of the molecule, identifying the energy barriers between different conformations and the relative populations of each conformer at a given temperature. Studies on similar bis-chalcones, such as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, have shown that the olefinic double bonds are nearly coplanar with their attached phenyl rings. iucr.org

Modeling Intermolecular Interactions and Crystal Packing from a Computational Perspective

In the solid state, molecules of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone are arranged in a specific three-dimensional lattice, known as the crystal packing. This arrangement is governed by a complex interplay of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the methoxy groups and the carbonyl oxygen.

Computational modeling can be used to understand and predict the crystal packing of the molecule. By calculating the interaction energies between pairs of molecules, it is possible to identify the most favorable packing arrangements. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. This method can highlight the specific atoms and regions of the molecule that are most involved in intermolecular interactions.

For instance, in the crystal structure of a related bischalcone, molecules are linked into zigzag chains by weak C—H⋯π interactions. iucr.org Similar computational analyses for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone would provide a detailed understanding of the forces that dictate its solid-state architecture, which in turn influences its physical properties such as melting point and solubility.

Non Biological Applications and Material Science Potentials

Role as a Key Intermediate in Complex Organic Synthesis (excluding therapeutic/medicinal targets)

While a significant body of research on 1,5-diaryl-3-pentadienones is directed towards the synthesis of therapeutic agents, the inherent reactivity of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone also positions it as a versatile intermediate for the construction of complex, non-medicinal molecules. The α,β-unsaturated ketone moieties within its structure are prime sites for various organic transformations, enabling its use as a building block for larger, functional systems.

The dienone framework is particularly susceptible to Michael additions, a key reaction in organic synthesis for forming carbon-carbon bonds. Nucleophiles can add to the β-positions of the pentadienone system, leading to the formation of more complex structures. For instance, the reaction of 1,5-diaryl-2,4-pentadien-1-ones with nitromethane (B149229) demonstrates this reactivity, yielding (E)-3-(nitromethyl)-1,5-diphenylpent-4-en-1-one in the presence of a suitable catalyst. rsc.org While often explored in the context of creating precursors for biologically active molecules, this fundamental reactivity can be extrapolated to the synthesis of functional materials. For example, the addition of monomers or polymer chains containing nucleophilic groups to the dienone backbone could lead to the development of novel functional polymers with tailored properties.

Furthermore, 1,5-diaryl-3-pentadienones serve as precursors for various heterocyclic compounds through cyclization reactions. The 1,5-dicarbonyl-like nature of the pentadienone structure allows for condensation reactions with reagents like hydrazines and hydroxylamine (B1172632) to form pyrazoles and pyridines, respectively. Although much of the existing literature focuses on the pharmacological applications of these resulting heterocycles, the synthesis of such compounds for applications in dye chemistry or as ligands in catalysis is an area of potential exploration. For example, substituted pyridines are not only found in pharmaceuticals but also serve as important ligands in catalysis, as photosensitizers, and as building blocks for agricultural chemicals. researchgate.netresearchgate.net The synthesis of 2,4,6-triaryl pyridine (B92270) derivatives from 1,5-diketones, which can be formed from chalcones, highlights a potential route to such functional molecules. researchgate.net

Exploration in Materials Science for Advanced Functions (e.g., Nonlinear Optical Properties)

The most significant exploration of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone and its analogs in material science has been in the field of nonlinear optics (NLO). Organic materials with large third-order NLO properties are crucial for the development of future photonic technologies, including optical computing, data storage, and telecommunications. buchler-gmbh.com Chalcones and their derivatives are promising candidates due to their strong nonlinear optical responses, which can be fine-tuned through synthetic modifications. nih.gov The extended π-conjugated system in these molecules facilitates a large change in dipole moment between the ground and excited states upon optical radiation, which is a key factor for high NLO activity. nih.gov

A study on a closely related chalcone (B49325), 1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one (VDMC), demonstrated significant third-order NLO properties when investigated using the Z-scan technique with femtosecond laser pulses. The study revealed that the molecule possesses two-photon absorption and negative nonlinear refraction, making it suitable for applications in nonlinear optics. The introduction of electron-donating groups, such as the dimethoxy substituents present in 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, on the aromatic rings is known to enhance these optical nonlinearities.

The third-order NLO properties of various chalcone derivatives have been quantified, showcasing their potential for optical device applications. The key parameters include the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear optical susceptibility (χ⁽³⁾). Below is a table summarizing these properties for selected chalcone derivatives, illustrating the range of values that can be achieved through structural modifications.

| Compound | Nonlinear Absorption Coefficient (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Reference |

|---|---|---|---|---|

| 1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one (VDMC) | 1.5 x 10⁻⁹ | - (in the order of 10⁻¹⁴) | Not Reported | |

| (2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (4Br4MSP) | Not Reported | 2.27 x 10⁻¹⁴ | 1.65 x 10⁻¹² | nih.gov |

| (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (3Br4MSP) | Not Reported | 1.98 x 10⁻¹⁴ | 1.43 x 10⁻¹² | nih.gov |

| (2E)-3-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (4N4MSP) | Not Reported | 2.36 x 10⁻¹⁴ | 1.70 x 10⁻¹² | nih.gov |

| 4-{(1E,3Z)-3-(4-bromo phenyl]-3-[2-(2,4- dinitrophenyl) hydrazinylidene] prop-1-en-1-yl} phenol (B47542) [BPDP] | Not Reported | -3.5 x 10⁻¹³ | Not Reported | buchler-gmbh.com |

These findings suggest that 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, with its symmetrical structure and multiple electron-donating groups, is a strong candidate for materials with significant third-order NLO properties, making it relevant for applications in optical limiting and switching.

Development of Related Compounds for Specific Industrial or Chemical Process Applications

The structural backbone of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone has been adapted for various industrial and chemical process applications, most notably in the field of polymer chemistry. Chalcone derivatives have been investigated as versatile photoinitiators for polymerization reactions upon exposure to visible light, including sources like blue LED bulbs, halogen lamps, and even sunlight.

Bis-chalcones, in particular, have been studied as photoinitiators for free radical, cationic, and thiol-ene polymerizations. These compounds can be part of two-component or three-component photoinitiating systems, often in combination with an iodonium (B1229267) salt or an amine. The mechanism involves the chalcone absorbing light and then interacting with the co-initiator to generate reactive species (radicals or cations) that initiate the polymerization of monomers. The ease of synthesis of chalcones via Claisen-Schmidt condensation makes them attractive for these applications.

The use of chalcone-based photoinitiators is relevant for industrial processes such as the curing of coatings, adhesives, and inks, as well as in the fabrication of 3D printed objects through photopolymerization techniques. The ability to initiate polymerization with visible light is particularly advantageous as it is safer and more energy-efficient than using UV light. The efficiency of these photoinitiating systems is dependent on the specific structure of the chalcone, including the nature and position of substituents on the phenyl rings. The dimethoxy substitution pattern in 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone could influence its absorption characteristics and its efficiency as a photoinitiator.

Future Research and Unexplored Avenues for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

The pentadienone scaffold, particularly exemplified by 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, continues to be a subject of significant scientific interest due to its diverse chemical reactivity and potential applications. As research progresses, several key areas have emerged as promising future directions for exploration. These avenues focus on enhancing the synthesis, characterization, and application of this class of compounds through innovative and efficient methodologies. This article delves into the prospective research directions that could unlock the full potential of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone and its analogues.

Conclusion

Summary of Synthesis and Advanced Structural Characteristics of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

The synthesis of 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone is commonly achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This method involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) with acetone in the presence of a base, such as sodium hydroxide, in an ethanol-water solvent system. The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of two molecules of veratraldehyde in a sequential manner, followed by dehydration to yield the final conjugated dienone product.

The structural characteristics of 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone have been elucidated through various spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, which confirm the presence of the characteristic α,β-unsaturated ketone moiety and the dimethoxyphenyl groups.

Advanced structural analysis has been further provided by single-crystal X-ray diffraction studies, confirming the molecular geometry and packing in the solid state. The molecule typically adopts a largely planar conformation, which facilitates electronic delocalization across the conjugated system.

Table 1: Key Physicochemical Properties of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.40 g/mol |

| Appearance | Yellowish solid |

| IUPAC Name | 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one |

Elucidation of Key Reactivity Patterns and Synthetic Utilities

As a curcuminoid analog, 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone exhibits reactivity patterns characteristic of α,β-unsaturated ketones (chalcones). The presence of the electrophilic double bonds and the central carbonyl group makes it susceptible to nucleophilic attack, particularly through Michael addition.

One of the key synthetic utilities of this compound is its role as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it can undergo cyclization reactions with hydrazine derivatives to form pyrazoline compounds. This reactivity highlights its utility as a building block for creating more complex molecular architectures with potential biological activities. The electron-donating nature of the methoxy (B1213986) groups on the phenyl rings can also influence the reactivity of the aromatic system in electrophilic substitution reactions.

Contributions to Materials Science and Fundamental Theoretical Chemistry

The extended π-conjugated system of 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone, and curcumin (B1669340) analogues in general, has led to their investigation in the field of materials science. These molecules often exhibit interesting photophysical properties, including absorption and emission in the visible region of the electromagnetic spectrum. This has prompted research into their potential applications as organic chromophores.

Furthermore, the molecular structure of these dienones, featuring electron-donating methoxy groups and an electron-accepting carbonyl bridge, makes them candidates for nonlinear optical (NLO) materials. NLO materials are of significant interest for applications in optoelectronics and photonics, such as in optical switching and frequency conversion.

From a theoretical chemistry perspective, 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone serves as a model compound for studying the electronic structure and properties of conjugated systems. Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the molecular geometry, electronic transitions, and other physicochemical properties of this and related curcuminoids. These theoretical studies provide valuable insights into the structure-property relationships that govern their behavior and can guide the design of new materials with tailored functionalities.

Outlook for Future Chemical Research Directions and Potential Innovations

The future research directions for 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone and its derivatives are promising and span multiple disciplines. A significant area of focus is the exploration of its potential in medicinal chemistry. Given that many curcumin analogues exhibit a range of biological activities, including anti-inflammatory and anticancer properties, this compound warrants further investigation as a lead structure for the development of new therapeutic agents. The synthesis of novel derivatives by modifying the aromatic rings or the dienone backbone could lead to compounds with enhanced potency and selectivity.

In the realm of materials science, further exploration of the nonlinear optical properties of this compound and its derivatives is a promising avenue. The design and synthesis of new polymers or co-crystals incorporating this chromophore could lead to the development of advanced materials for optical applications.

From a synthetic chemistry standpoint, the development of more efficient and sustainable synthetic methodologies for this class of compounds remains an area of interest. Furthermore, expanding the scope of its synthetic utility by exploring its reactivity in a wider range of chemical transformations could unlock new pathways to novel and complex molecules. Continued collaboration between synthetic chemists, materials scientists, and computational chemists will be crucial for unlocking the full potential of 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone and its analogues in both fundamental research and technological innovation.

Q & A

Q. What are the recommended synthetic routes for 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone, and how do reaction conditions influence yield?

The compound can be synthesized via aldol condensation using substituted benzaldehyde derivatives and acetone under acidic or basic catalysis. For optimized yields, ultrasonic-assisted synthesis has been validated as effective:

- Methodology : Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) reacts with acetone in ethanol under HCl catalysis, with ultrasonic irradiation (e.g., 40–60 kHz) reducing reaction time from hours to minutes .

- Critical Variables : Temperature (50–70°C) and time (30–60 min) significantly impact purity and yield. Prolonged sonication (>60 min) may degrade the product .

- Yield Analysis : HPLC or GC-MS is recommended for quantifying purity, with reported yields up to 85% under optimal conditions .

Q. How is the structural characterization of this compound performed, and what spectroscopic data are critical?

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹) and conjugated C=C stretching (~1600 cm⁻¹). Methoxy groups show symmetric/asymmetric C-O-C vibrations (1250–1050 cm⁻¹) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 21.977 Å, b = 12.2295 Å) confirm stereochemistry and π-π stacking interactions .

- NMR : H NMR reveals methoxy protons as singlets (~3.8 ppm), while vinylic protons appear as doublets (δ 6.5–7.5 ppm) .

Q. What are the stability and storage requirements for this compound?

- Stability : Degrades under prolonged UV exposure or high humidity. Store in amber vials at 0–6°C to prevent dimerization or oxidation .

- Handling : Use gloves and eye protection (GHS Category 2A/2B for skin/eye irritation). Avoid contact with oxidizers or strong acids .

Advanced Research Questions

Q. How do substituents on the phenyl rings (e.g., azido, nitro) affect the compound’s reactivity and electronic properties?

- Electron-Withdrawing Groups (EWGs) : Azido (-N₃) or nitro (-NO₂) groups reduce electron density on the conjugated system, shifting λmax in UV-Vis spectra by 20–30 nm. This alters photochemical reactivity, as seen in analogues like 1,5-Bis(4-azido-2,3,5,6-tetrafluorophenyl)-pentadienone .

- Synthetic Challenges : EWGs may require inert atmospheres (N₂/Ar) to prevent side reactions (e.g., azide explosions) .

Q. What computational methods are suitable for modeling the compound’s excited-state behavior?

Q. How can contradictory data on reaction yields or spectroscopic profiles be resolved?

- Case Study : Discrepancies in ultrasonic synthesis yields (70–85%) arise from unaccounted solvent purity or sonicator calibration. Replicate experiments using HPLC-grade solvents and standardized equipment .

- Spectroscopic Conflicts : IR peak shifts due to polymorphism (e.g., crystalline vs. amorphous forms) require complementary XRD and DSC analysis .

Methodological Tables

Q. Table 1. Optimized Ultrasonic Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60°C | Maximizes condensation |

| Sonication Time | 45 min | Balances yield vs. degradation |

| Solvent | Ethanol (96%) | Enhances solubility |

| Catalyst | 0.1 M HCl | Accelerates reaction |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.